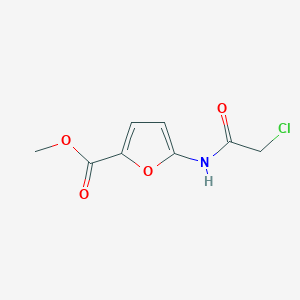

Methyl 5-(2-chloroacetamido)-2-furoate

Description

Methyl 5-(2-chloroacetamido)-2-furoate is a furan-derived ester featuring a methyl ester group at the 2-position of the furan ring and a 2-chloroacetamido substituent at the 5-position. For example, Methyl 5-(chloromethyl)-2-furoate is synthesized via the reaction of furan-2-carboxylic acid methyl ester with formaldehyde under HCl/ZnCl₂ catalysis at 35°C (66% yield) . Adapting this approach, the chloroacetamido group could be introduced through amidation followed by chlorination.

The compound’s structure positions it as a hybrid of reactive motifs: the methyl ester modulates solubility and stability, while the chloroacetamido group offers dual reactivity (amide bond hydrolysis and nucleophilic substitution at the chlorine atom). Potential applications include serving as an intermediate in pharmaceutical or agrochemical synthesis, though specific uses remain unexplored in the literature reviewed.

Properties

IUPAC Name |

methyl 5-[(2-chloroacetyl)amino]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-8(12)5-2-3-7(14-5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPYPGRKMBAEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-chloroacetamido)-2-furoate typically involves the reaction of 5-hydroxy-2-furoic acid with thionyl chloride to form 5-chloro-2-furoyl chloride. This intermediate is then reacted with methylamine to yield this compound. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamido group. Common nucleophiles include amines and thiols.

Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The furan ring can be oxidized to form various derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products:

Substitution Reactions: Products include substituted amides or thioamides.

Hydrolysis: The major product is 5-(2-chloroacetamido)-2-furoic acid.

Oxidation: Various oxidized furan derivatives can be obtained.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s derivatives have shown promise in biological assays, including antimicrobial and anticancer activities.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chloroacetamido)-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Furan Ring

a) Chloroacetamido vs. Acetamido Groups

- Ethyl 5-acetamido-2-furoate () shares the acetamido substituent but lacks the chlorine atom. The absence of chlorine reduces electrophilicity, limiting its utility in substitution reactions compared to Methyl 5-(2-chloroacetamido)-2-furoate.

- Methyl 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoate () features a chlorinated pyrazole side chain.

b) Chloroacetamido vs. Chloromethyl Groups

- Methyl 5-(chloromethyl)-2-furoate () replaces the chloroacetamido group with a chloromethyl moiety. The chloromethyl group is more reactive in nucleophilic substitutions (e.g., amination to yield dimethylaminomethyl derivatives at 72% yield ), whereas the chloroacetamido group’s reactivity is tempered by the adjacent amide.

Ester Group Variations

- Methyl 2-furoate and Ethyl 2-furoate () differ only in their ester groups (methyl vs. ethyl). Ethyl 2-furoate exhibits distinct odor profiles (“sweet,” “acid,” “urinous”) compared to methyl derivatives (“decayed”) , suggesting that even minor ester modifications impact sensory properties. This compound’s methyl ester may similarly influence its physicochemical behavior.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural-Activity Relationships : The chloroacetamido group’s electronic effects (electron-withdrawing Cl and amide) may enhance stability against hydrolysis compared to chloromethyl derivatives but reduce substitution reactivity.

- Synthetic Utility : Methyl 5-(chloromethyl)-2-furoate’s high-yielding reactions suggest that this compound could be optimized for similar efficiency if reaction conditions (e.g., catalysts, solvents) are tailored to its unique substituents.

- Odor Properties: While odor data for this compound is absent, demonstrates that minor structural changes in furoate esters significantly alter odor profiles .

Notes and Limitations

- Direct experimental data on this compound is scarce; comparisons rely on extrapolation from structurally related compounds.

- Further studies are needed to validate reactivity, stability, and applications, particularly in pharmaceutical contexts.

- Odor profiling and toxicological assessments remain critical gaps in the literature.

Biological Activity

Methyl 5-(2-chloroacetamido)-2-furoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of furoate esters, characterized by the presence of a chloroacetamido group. This structure enhances its reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry. The compound can be synthesized from furoic acid derivatives through acylation with chloroacetyl chloride, typically using solvents like dichloromethane or ethyl acetate under inert conditions.

The primary mechanism of action for this compound involves its interaction with sodium ion (Na+) channels on nerve membranes. By binding to specific sites on these channels, the compound inhibits the propagation of action potentials along nerve fibers. This property suggests its potential as a local anesthetic, providing temporary pain relief.

Biochemical Pathways

- Neuronal Signaling Pathway : The compound primarily affects neuronal signaling by blocking sodium ion channels.

- Pharmacokinetics : Similar to other local anesthetics, it is expected to have a rapid onset and short duration of action, which is crucial for clinical applications.

Biological Activity

This compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound itself is limited. Its structural analogs have shown promise in inhibiting bacterial growth.

- Anticancer Potential : Research indicates that furan derivatives can exhibit anticancer activity. The unique structure of this compound may contribute to similar effects, warranting further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Local Anesthetic | Inhibits Na+ channels for pain relief | |

| Antimicrobial | Potential activity against various bacteria | |

| Anticancer | Promising results in preliminary studies |

Case Study Example

In a study exploring the biological activities of similar furan derivatives, compounds were evaluated for their effectiveness against various bacterial strains. While specific data on this compound was not highlighted, the findings suggest that modifications to the furan ring structure can significantly impact biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.